molecular formula C11H16N8O4 B14638891 N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide CAS No. 55559-53-0

N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide

Cat. No.: B14638891
CAS No.: 55559-53-0
M. Wt: 324.30 g/mol
InChI Key: ZVMPGPXKMOGVGB-UHFFFAOYSA-N
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Description

N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[430]nona-1,3,5,7-tetraene-7-carboximidamide is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxyl, and carboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide involves multiple steps, including the formation of the tetrazabicyclo structure and the introduction of amino and hydroxyl groups. The synthetic route typically starts with the preparation of the oxolan ring, followed by the formation of the tetrazabicyclo structure through cyclization reactions. The amino and hydroxyl groups are then introduced through selective functionalization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino and hydroxyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, and substituted analogs, which can be further utilized in different applications.

Scientific Research Applications

N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,5-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-2,4,8,9-tetrazabicyclo[4.3.0]nona-1,3,5,7-tetraene-7-carboximidamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its tetrazabicyclo structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

55559-53-0

Molecular Formula

C11H16N8O4

Molecular Weight

324.30 g/mol

IUPAC Name

N',4-diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboximidamide

InChI

InChI=1S/C11H16N8O4/c12-8-4-5(9(13)17-14)18-19(10(4)16-2-15-8)11-7(22)6(21)3(1-20)23-11/h2-3,6-7,11,20-22H,1,14H2,(H2,13,17)(H2,12,15,16)

InChI Key

ZVMPGPXKMOGVGB-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=NN(C2=N1)C3C(C(C(O3)CO)O)O)C(=NN)N)N

Origin of Product

United States

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